2-(2-Bromoethoxy)ethanol
Overview
Description
2-(2-Bromoethoxy)ethanol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethoxy)ethanol can be synthesized through the reaction of diethylene glycol with hydrobromic acid. The reaction typically involves heating diethylene glycol with hydrobromic acid under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)ethanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making this compound suitable for nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can also react with alkyl halides to form ethers
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. Typical conditions involve heating the reaction mixture to facilitate the substitution.
Esterification: Common reagents include carboxylic acids and acid chlorides. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid.
Etherification: Common reagents include alkyl halides and a base such as sodium hydride. .
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and nitriles.
Esterification: Products include esters.
Etherification: Products include ethers
Scientific Research Applications
2-(2-Bromoethoxy)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (Proteolysis Targeting Chimeras).
Biology: Utilized in the development of bioconjugates and drug delivery systems.
Medicine: Employed in the synthesis of pharmaceutical compounds and as a component in drug delivery systems.
Industry: Used in the production of polymers and as a reagent in various industrial processes .
Mechanism of Action
2-(2-Bromoethoxy)ethanol acts primarily as a linker molecule in various chemical and biological applications. In the context of PROTACs, it joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein. This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG3-alcohol: Similar structure but with an additional ethylene glycol unit.
Bromo-PEG4-alcohol: Contains two additional ethylene glycol units compared to 2-(2-Bromoethoxy)ethanol
Uniqueness
This compound is unique due to its balance of hydrophilicity and reactivity. The PEG spacer increases solubility in aqueous media, while the bromide and hydroxyl groups provide versatile functionalization options. This makes it particularly useful in applications requiring both solubility and reactivity .
Properties
IUPAC Name |
2-(2-bromoethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJLOUPDKBCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-17-3 | |
Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
169.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-66-4 | |
Record name | 2-(2-bromoethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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